Propyl pyruvate

Catalog No.
S1906458
CAS No.
20279-43-0
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl pyruvate

CAS Number

20279-43-0

Product Name

Propyl pyruvate

IUPAC Name

propyl 2-oxopropanoate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3

InChI Key

ILPVOWZUBFRIAX-UHFFFAOYSA-N

SMILES

CCCOC(=O)C(=O)C

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCOC(=O)C(=O)C

Description

The exact mass of the compound Propyl pyruvate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Cellular Energy Production and Mitochondrial Function

Propyl pyruvate can act as a precursor to pyruvate, a key molecule in cellular respiration. Pyruvate enters the mitochondria, the cell's power plant, where it undergoes further breakdown to generate energy (ATP). Studies suggest that propyl pyruvate supplementation may enhance cellular energy production, particularly in conditions where mitochondrial function is compromised []. This makes it a potential therapeutic target for diseases affecting mitochondrial function, such as neurodegenerative disorders and muscle weakness [, ].

Potential Role in Neuroprotection

Neurons, the cells of the nervous system, have high energy demands. Mitochondrial dysfunction is a common feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) []. Research suggests that propyl pyruvate may offer neuroprotective benefits by improving mitochondrial function and reducing oxidative stress, a cellular process that damages neurons [, ].

Studies on Organ Protection and Reduce Inflammation

Propyl pyruvate has also been investigated for its potential to protect organs from damage caused by various factors. Studies in animal models suggest it may help reduce inflammation and improve outcomes in conditions like liver injury, kidney disease, and sepsis [, , ]. The mechanisms by which propyl pyruvate exerts these effects are still under investigation.

Propyl pyruvate is an organic compound with the molecular formula C₆H₁₀O₃. It is classified as an α-keto acid, specifically a derivative of pyruvic acid where the hydrogen atom on the hydroxyl group is replaced by a propyl group. This compound is characterized by its ester functionality, which contributes to its chemical reactivity and potential applications in various fields, including biochemistry and pharmaceuticals. Propyl pyruvate is known for its stability in solution compared to other derivatives of pyruvic acid, making it a valuable compound for research and industrial applications .

Typical of α-keto acids:

  • Decarboxylation: In the presence of strong bases or heat, propyl pyruvate can lose carbon dioxide to form propanal.
  • Reduction: It can be reduced to propanol or other alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation: Propyl pyruvate can react with amines to form α-amino acids or other nitrogen-containing compounds through condensation reactions .

These reactions highlight the versatility of propyl pyruvate in synthetic organic chemistry.

Propyl pyruvate exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its role in metabolic pathways and its antioxidant properties. Like other pyruvate derivatives, it can scavenge reactive oxygen species, thereby protecting cells from oxidative stress. Additionally, propyl pyruvate has been investigated for its anti-inflammatory effects and its ability to enhance cellular energy metabolism .

In animal studies, propyl pyruvate has shown promise in reducing tissue injury caused by ischemia-reperfusion events, suggesting its potential use in clinical settings for conditions involving oxidative damage .

Several methods exist for synthesizing propyl pyruvate:

  • Esterification: Propyl alcohol can react with pyruvic acid under acidic conditions to form propyl pyruvate.
  • Oxidation of Propylene Glycol: Propylene glycol can be oxidized to produce propyl pyruvate using various oxidizing agents.
  • Dehydrogenation of Lactic Acid: Lactic acid can be converted into propyl pyruvate through dehydrogenation processes .

These methods highlight the compound's accessibility for research and industrial applications.

Propyl pyruvate has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for treating oxidative stress-related diseases.
  • Biotechnology: It serves as a substrate in various biochemical assays and metabolic studies.
  • Food Industry: Its stability makes it a candidate for use as a preservative or flavoring agent .

The diverse applications underscore the compound's importance in both research and practical uses.

Research on interaction studies involving propyl pyruvate has focused on its ability to modulate metabolic pathways. It has been shown to interact with various enzymes involved in glycolysis and the tricarboxylic acid cycle, potentially enhancing energy production in cells. Additionally, studies indicate that it may influence the activity of antioxidant enzymes, further contributing to its protective effects against oxidative damage .

These interactions are crucial for understanding how propyl pyruvate may be utilized therapeutically.

Several compounds are structurally and functionally similar to propyl pyruvate:

Compound NameMolecular FormulaKey Characteristics
Ethyl PyruvateC₅H₈O₃Known for antioxidant properties; used in clinical settings .
Methyl PyruvateC₄H₈O₃Less stable than propyl and ethyl derivatives; limited applications .
Butyl PyruvateC₇H₁₂O₃Larger alkyl group; potential for different reactivity patterns .

Uniqueness of Propyl Pyruvate

Propyl pyruvate stands out due to its balance between stability and reactivity, making it suitable for both biological studies and industrial applications. Its unique properties allow for effective scavenging of reactive species while maintaining structural integrity under various conditions.

Physical Description

Colourless to pale yellow liquid; Sweet carmelling, floral aroma

XLogP3

0.9

Density

1.012-1.020 (20°)

UNII

78735J3F50

Other CAS

20279-43-0

Wikipedia

Propyl pyruvate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2024-02-18

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